(2E,4Z)-hexa-2,4-dien-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2E,4Z)-hexa-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3/b3-2-,5-4+ |
InChI Key |
MEIRRNXMZYDVDW-AWYLAFAOSA-N |
Isomeric SMILES |
C/C=C\C=C\CO |
Canonical SMILES |
CC=CC=CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2e,4z Hexa 2,4 Dien 1 Ol and Its Stereoisomers
Stereoselective and Stereospecific Synthesis Routes
The synthesis of specific stereoisomers of hexa-2,4-dien-1-ol (B7820522) requires methods that can precisely control the geometry of the two double bonds. Stereoselective reactions favor the formation of one stereoisomer over others, while stereospecific reactions yield a specific stereoisomer depending on the stereochemistry of the starting material.
Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes for key transformations within a multi-step chemical sequence. nih.gov While specific literature detailing the chemoenzymatic synthesis of (2E,4Z)-hexa-2,4-dien-1-ol is not abundant, the principles of enzymatic catalysis are applicable.
Enzymes such as alcohol dehydrogenases are capable of reducing carbonyl compounds, like the corresponding dienal, to alcohols with high enantiomeric purity. nih.gov For instance, the reduction of trans-2,4-hexadienal is catalyzed by aldo-keto reductase family 1 member B10 (AKR1B10), which converts it to the less toxic alcohol form. ebi.ac.uk This suggests a potential pathway where a prochiral dienal could be stereoselectively reduced to a chiral dienol.
Furthermore, lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. nih.gov A racemic mixture of hexa-2,4-dien-1-ol stereoisomers could potentially be resolved using a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomerically enriched alcohol.
Organometallic catalysis provides powerful and versatile tools for the stereocontrolled formation of carbon-carbon bonds, which is essential for constructing dienol frameworks. nobelprize.org Palladium, Suzuki, and copper-based catalytic systems are particularly prominent in this area.
The Negishi coupling, which joins an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a robust method for forming C-C bonds. wikipedia.orgorganic-chemistry.org It is particularly effective for the modular and stereospecific construction of (2E,4Z)-dienols. This reaction is valued for its high functional group tolerance and the ability to couple sp², sp³, and sp carbon atoms. wikipedia.org
A representative synthesis involves the reaction of a (1E)-3-diisobutylaluminoxy-1-propenyl-zirconocene chloride intermediate with (Z)-1-iodo-1-pentene. The use of a PEPPSI-IPr catalyst ensures high yield and excellent retention of the (Z)-configuration, making this method suitable for multigram-scale synthesis without significant loss of geometric purity.
Table 1: Performance Data for Negishi Coupling in (2E,4Z)-Dienol Synthesis
| Component | Specification | Outcome |
| Catalyst Loading | 1 mol% PEPPSI-IPr | 88% yield |
| Stereochemical Fidelity | ≥98% retention of (Z)-Configuration | Maintained |
| Purification | Kugelrohr distillation | 95% purity |
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. harvard.edulibretexts.org While less frequently used for dienol synthesis compared to Negishi coupling, variations of this reaction show promise. The reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it popular in the pharmaceutical industry. nobelprize.orglibretexts.org
An experimental approach for creating a (2E,4Z)-dienol scaffold involves coupling a (Z)-1-propenyl-2-boronic acid pinacol (B44631) ester with an (E)-3-bromo-1-pentenol. The use of cesium fluoride (B91410) as the base is a key feature of this variation. While the reported selectivity is high, the reaction requires a subsequent oxidation step to generate the final dienol product.
Table 2: Key Results for a Suzuki-Miyaura Coupling Variation
| Metric | Result |
| Isolated Yield | 76% |
| (2E,4Z) Selectivity | 94% |
| Reaction Medium | DMF/H₂O (4:1) at 80°C |
| Base | CsF |
Copper-catalyzed reactions have emerged as a valuable tool for C-C bond formation, including alkenylation. nih.govrsc.org These methods can be applied to the synthesis of conjugated dienes. For instance, copper catalysis can facilitate the coupling of various azoles with vinyl bromides using ethylenediamine (B42938) as a ligand. nih.gov Another approach involves the copper-catalyzed direct alkenylation of simple alkanes with styrenes to produce (E)-alkyl alkenes, a transformation believed to proceed through a radical mechanism. rsc.org More complex transformations, such as the copper-catalyzed 1,4-aminooxygenation and aminothiolation of 1,3-dienes, demonstrate the potential for highly selective additions to diene systems. duke.edu Although direct synthesis of this compound using these specific methods is not explicitly documented, they represent a promising area for future development in dienol synthesis.
Olefination reactions, which form carbon-carbon double bonds, are fundamental to constructing the dienyl system of this compound. The stereochemical outcome of these reactions is critical.
The Still-Gennari (SG) modification of the Horner-Wadsworth-Emmons (HWE) reaction provides excellent (Z)-selectivity in the formation of α,β-unsaturated esters, which can then be reduced to the corresponding allylic alcohols. The SG olefination employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) phosphonates, and a strong base like potassium tert-butoxide (KOtBu) at low temperatures. This setup enhances the kinetic (Z)-selectivity by reducing ylide basicity and minimizing alkene isomerization. When reacting with an aldehyde like (E)-2-pentenal, the SG olefination yields significantly higher (2E,4Z) selectivity compared to the traditional HWE reaction.
Table 3: Comparison of Still-Gennari Olefination and HWE Analog for Dienyl System Formation
| Metric | Still-Gennari Olefination | HWE Analog |
| Reaction Time | 2.5 h | 4 h |
| (2E,4Z) Selectivity | ≥98% | 88–92% |
| Scalability | ≤10 mmol demonstrated | ≤5 mmol typical |
Another relevant strategy involves the nih.gov-Wittig rearrangement. A sequential process starting from (E)-4-alkoxy-2-butenyl benzoates can undergo a palladium-catalyzed 1,4-elimination to form vinyl ether intermediates. These intermediates can then be transformed stereoselectively into (2Z,4E)-2,4-pentadien-1-ols via a nih.gov-Wittig rearrangement that proceeds with retention of stereochemistry. organic-chemistry.org
Reductive Strategies from Dienoic Acid or Dienal Precursors
An alternative route to this compound involves the selective reduction of the corresponding carbonyl precursor, either (2E,4Z)-hexa-2,4-dienal or a derivative of (2E,4Z)-hexa-2,4-dienoic acid. nih.gov The key challenge is to reduce the carbonyl group without affecting the conjugated diene system.
Chemoselective reducing agents are employed for this purpose. For example, the reduction of an ethyl ester of a (2E,4Z)-dienoic acid to the corresponding alcohol can be achieved using lithium aluminum hydride (LiAlH4). researchgate.net For the reduction of the aldehyde (2E,4Z)-hexa-2,4-dienal, specialized catalytic systems are effective. One such system is a Noyori-type asymmetric transfer hydrogenation catalyst, RuCl2[(R)-BINAP]/(R,R)-DPEN, which can reduce the aldehyde to the alcohol with high conversion while preserving the diene structure.
Biocatalytic reductions using alcohol dehydrogenases (ADHs) from various microorganisms also offer a highly selective and environmentally benign approach. mdpi.comnih.govnih.gov These enzymes can reduce aldehydes and ketones to alcohols with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govtudelft.nl
| Precursor | Reagent/Catalyst | Advantage |
| (2E,4Z)-hexa-2,4-dienoic acid ester | LiAlH₄ | Effective reduction of ester to alcohol. researchgate.net |
| (2E,4Z)-hexa-2,4-dienal | RuCl₂[(R)-BINAP]/(R,R)-DPEN | High chemoselectivity for aldehyde reduction. |
| (2E,4Z)-hexa-2,4-dienal | Alcohol Dehydrogenases (ADHs) | High selectivity, mild conditions, green approach. mdpi.comnih.gov |
Allylic Alcohol Isomerization and Rearrangement Processes
The isomerization of allylic alcohols, catalyzed by transition metal complexes, is a well-established transformation that typically converts allylic alcohols into the corresponding carbonyl compounds. rsc.orgu-tokyo.ac.jp This process is generally considered an atom-economical reaction as all atoms from the substrate are retained in the product. uni-rostock.de
While the equilibrium often favors the more stable carbonyl compound, specific catalysts and conditions can be explored to drive the reaction in the reverse direction or to isomerize one allylic alcohol to another. For example, rhodium hydride catalysts have been used for the isomerization of various substituted allylic alcohols. u-tokyo.ac.jp The mechanism often involves a metal hydride addition-elimination pathway. u-tokyo.ac.jp Although direct isomerization to form this compound is less common, understanding these rearrangement processes is crucial for controlling potential side reactions and for designing novel synthetic pathways that might involve a thermodynamically controlled isomerization to the desired dienol isomer. rsc.orguni-rostock.de
Total Synthesis Applications of this compound as a Key Intermediate
The (2E,4Z)-dienol structural motif is a key feature in numerous biologically active natural products. Consequently, this compound and its derivatives serve as valuable building blocks in organic synthesis. For instance, the related compound (2E,4Z)-2,4-heptadienal has been identified as a male-specific volatile compound from the Saltcedar leaf beetle and is synthesized for potential use in biological control programs. researchgate.net
In more complex total synthesis endeavors, the stereoselective formation of a (2E,4Z)-diene is often a critical step. The synthesis of the microtubule-stabilizing antitumor agent laulimalide (B1674552) employed a Still-Gennari olefination to establish a key Z-double bond within the complex macrocyclic structure. researchgate.net Similarly, asymmetric Horner-Wadsworth-Emmons reactions have been applied to the synthesis of natural products like pyranicin (B1251205) and pyragonicin. These examples underscore the strategic importance of methodologies that can reliably construct the (2E,4Z)-dienol system for the assembly of complex molecular architectures. acs.org
Green Chemistry Principles and Sustainable Synthetic Protocols for Dienols
The principles of green chemistry aim to reduce the environmental impact of chemical processes. youtube.com In the synthesis of dienols like this compound, several strategies can be employed to enhance sustainability.
Biocatalysis represents a major advancement in green synthesis. The use of enzymes, such as alcohol dehydrogenases for the reduction of dienals, allows reactions to be performed in aqueous media at ambient temperature and pressure, avoiding the need for harsh reagents and heavy metals. mdpi.comnih.govtudelft.nl
Another approach involves improving the efficiency of established reactions. For example, conducting Wittig reactions in aqueous or biphasic media can reduce the reliance on volatile and often toxic organic solvents like carbon tetrachloride. youtube.comresearchgate.net The use of phase-transfer catalysis can facilitate reactions between water-insoluble substrates and aqueous reagents. researchgate.net
Atom economy is another key principle, and isomerization reactions are inherently atom-economical. uni-rostock.de Developing catalytic systems that can isomerize readily available starting materials into the desired dienol product with 100% atom economy is a significant goal for sustainable synthesis. uni-rostock.de Furthermore, developing methods for the recycling of reagents, such as the phosphine (B1218219) oxide byproducts from Wittig reactions, contributes to a more sustainable process. researchgate.net
Mechanistic Investigations of Reactivity and Transformations of 2e,4z Hexa 2,4 Dien 1 Ol
Pericyclic Reactions and Stereochemical Outcomes
Pericyclic reactions are a class of concerted reactions that involve a cyclic redistribution of bonding electrons. The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For (2E,4Z)-hexa-2,4-dien-1-ol, the geometry of the diene plays a crucial role in determining the stereochemistry of the products formed in these reactions.
Diels-Alder Cycloaddition Reactions and Mechanistic Pathways
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. chegg.com The reaction of this compound and its derivatives with various dienophiles has been a subject of study, revealing insights into the mechanistic pathways and stereochemical preferences.
When (2E,4E)-2,4-hexadien-1-ol reacts with maleic anhydride (B1165640) in refluxing toluene, a Diels-Alder reaction occurs to form an intermediate anhydride. ens-lyon.fr This is followed by an intramolecular cleavage of the anhydride by the hydroxyl group, resulting in a lactone and a carboxylic acid. ens-lyon.fr The stereochemistry of this product is a result of the endo rule, which favors the formation of a product where the substituents of the dienophile are oriented towards the diene. ens-lyon.fr
| Reactants | Conditions | Product |
| (2E,4E)-2,4-hexadien-1-ol, Maleic Anhydride | Toluene, reflux | Isobenzofuranone derivative |
This table summarizes the Diels-Alder reaction between (2E,4E)-2,4-hexadien-1-ol and maleic anhydride. ens-lyon.fr
Diels-Alder reactions can be categorized based on the electronic nature of the diene and dienophile. In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. youtube.com Conversely, an inverse-electron-demand Diels-Alder (IEDDA) reaction involves an electron-poor diene and an electron-rich dienophile. wikipedia.org
The presence of the hydroxyl group in this compound makes it an electron-rich diene, favoring normal-demand Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride. ens-lyon.fryoutube.com The rate and selectivity of these reactions are influenced by the energy gap between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. youtube.com
In contrast, for an IEDDA reaction to occur with this compound, the diene would need to be modified with electron-withdrawing groups to lower its orbital energies, or react with a very electron-rich dienophile. wikipedia.orgsigmaaldrich.com
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool for the synthesis of complex polycyclic molecules. masterorganicchemistry.com In this strategy, the diene and dienophile are part of the same molecule, connected by a tether. The feasibility and stereochemical outcome of the IMDA reaction are highly dependent on the length and nature of this tether. masterorganicchemistry.com For a derivative of this compound to undergo an IMDA reaction, it would need to be functionalized with a dienophile-containing tether. The reaction works best when forming five or six-membered rings in addition to the cyclohexene (B86901) ring. masterorganicchemistry.com
For instance, the IMDA reaction of (2E,4Z,6Z)-2-(allyloxy)cycloocta-2,4,6-trien-1-one has been studied, revealing multiple potential reaction pathways. nih.gov One pathway involves a direct Diels-Alder reaction, while others proceed through intermediate steps such as a researchgate.netresearchgate.net sigmatropic rearrangement before the cycloaddition occurs. nih.gov
The solvent can have a significant impact on the rate and selectivity of Diels-Alder reactions. While nonpolar solvents are often used, polar and particularly aqueous solvents can lead to rate enhancements. researchgate.net This "on-water" effect is attributed to hydrophobic packing and enhanced hydrogen bonding in the transition state. researchgate.net For the reaction of (2E,4E)-2,4-hexadien-1-ol with maleic anhydride, performing the reaction in the presence of water not only increases the reaction rate but can also lead to a purer product. researchgate.net In some cases, solvent-free reactions can be performed, though they can be highly exothermic. researchgate.net
| Solvent | Effect on Diels-Alder Reaction |
| Toluene | Common nonpolar solvent for Diels-Alder reactions. ens-lyon.frmnstate.edu |
| Water | Can lead to rate enhancement and improved product purity. researchgate.net |
| Solvent-free | Can be highly exothermic and may require careful temperature control. researchgate.net |
This table illustrates the influence of different solvents on Diels-Alder reactions.
Electrocyclic Reactions and Sigmatropic Rearrangements (e.g., Oxy-Cope)
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring and a new sigma bond at the expense of a pi bond. uniurb.it The stereochemistry of these reactions is dictated by whether the reaction is conducted under thermal or photochemical conditions. libretexts.org For a 4π-electron system like a hexadiene, thermal cyclization proceeds in a conrotatory fashion, while photochemical cyclization is disrotatory. edu.krdyoutube.com For example, the thermal ring-opening of cis-3,4-dimethylcyclobutene yields (2E,4Z)-2,4-hexadiene. libretexts.org
Sigmatropic rearrangements involve the migration of a sigma bond across a conjugated system. 182.160.97 A key example is the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. The oxy-Cope rearrangement is a variation where a hydroxyl group is present at the C3 position of the 1,5-diene. Tautomerization of the resulting enol to a ketone drives the reaction to completion. While this compound itself is not a 1,5-diene, derivatives can be synthesized to undergo such rearrangements.
Stereoselective Functionalizations of the Conjugated Dienyl System
The conjugated diene system of this compound and its isomers is a target for various stereoselective functionalization reactions. These reactions aim to introduce new functional groups with specific stereochemistry, which is crucial for the synthesis of complex molecules.
One approach involves the thermal electrocyclic ring opening of substituted cyclobutenes to stereoselectively generate functionalized (2Z,4E)- or (2E,4E)-2,4-dienals. documentsdelivered.com Additionally, umpolung strategies using hypervalent iodine reagents have been developed for the stereoselective α-functionalization of carbonyl compounds, which can be conceptually applied to derivatives of hexadienol. nih.gov
Hydroxylation and Epoxidation Mechanisms
The presence of an allylic alcohol group in this compound allows for highly stereocontrolled hydroxylation and epoxidation reactions, often directed by the existing hydroxyl group.
Directed Dihydroxylation: The dihydroxylation of allylic alcohols can be achieved with high levels of regiochemical and stereochemical control using a mixture of osmium tetroxide (OsO₄) and a chelating diamine such as N,N,N',N'-tetramethylethylenediamine (TMEDA). thieme-connect.comox.ac.uk The prevailing mechanistic hypothesis suggests that at low temperatures, a reactive, bidentate complex forms between the osmium tetroxide and TMEDA. ox.ac.uk This complex then hydrogen-bonds to the allylic alcohol of the substrate, directing the syn-dihydroxylation to occur on the face of the double bond proximal to the hydroxyl group. ox.ac.uk This directed approach ensures high selectivity, which is particularly valuable in the synthesis of complex polyols. thieme-connect.com
Asymmetric Epoxidation: The Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of prochiral allylic alcohols like this compound. organic-chemistry.orgjove.com The reaction utilizes a catalyst system composed of titanium(IV) isopropoxide, an enantiomerically pure dialkyl tartrate (like diethyl tartrate or DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wayne.eduwikipedia.org
The active catalyst is believed to be a dimer of [Ti(tartrate)(OR)₂]. wikipedia.org The mechanism involves the coordination of the allylic alcohol and TBHP to the chiral titanium-tartrate complex. jove.comyoutube.com This brings the alkene and the oxidant into a fixed, chiral environment. The stereochemistry of the resulting epoxide is dictated by the chirality of the diethyl tartrate used. jove.com
Using L-(+)-DET , the oxygen atom is delivered from the bottom face of the alkene when the molecule is oriented with the hydroxyl group in the lower right corner. jove.com
Using D-(−)-DET , the oxygen is delivered from the top face. jove.com
This predictability makes it an invaluable tool in asymmetric synthesis. wayne.eduwikipedia.org
Nucleophilic and Electrophilic Addition Pathways
The conjugated diene system in this compound is susceptible to both nucleophilic and electrophilic attack.
Electrophilic Addition: The reaction of a conjugated diene with an electrophile, such as a hydrogen halide (HX), proceeds through a resonance-stabilized allylic carbocation intermediate. This leads to the formation of two potential products: the 1,2-adduct and the 1,4-adduct.
The initial step is the protonation of one of the double bonds. For this compound, protonation at C-5 would lead to a more stable secondary allylic carbocation (with positive charge delocalized between C-2 and C-4) compared to protonation at other positions. The subsequent attack by the halide nucleophile at either C-2 or C-4 of the resonance hybrid yields the corresponding 1,2- and 1,4-addition products. The ratio of these products is often temperature-dependent, with the 1,2-adduct often being the kinetic product and the 1,4-adduct being the thermodynamic product.
Nucleophilic Addition: While direct nucleophilic attack on the double bonds is not typical without activation, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide). This would render the carbon backbone susceptible to Sₙ2 or Sₙ2' (conjugate) substitution by nucleophiles. In an Sₙ2' reaction, the nucleophile would attack at the C-3 or C-5 position, leading to a shift of the double bond. The specific pathway taken would depend on the nature of the nucleophile, the solvent, and the steric environment of the substrate.
Oxidation and Reduction Chemistry of the Dienol Moiety
The dienol can undergo a variety of oxidation and reduction reactions at both the alcohol and the diene functionalities.
Oxidation: The primary alcohol group of this compound can be oxidized to the corresponding aldehyde, (2E,4Z)-hexa-2,4-dienal, or further to the carboxylic acid, (2E,4Z)-hexa-2,4-dienoic acid, using appropriate oxidizing agents. For instance, the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO₂), is effective for converting α,β-unsaturated aldehydes to carboxylic acids and would be suitable for the second step of this transformation. wikipedia.org The mechanism involves the formation of chlorous acid, which adds to the aldehyde, followed by a pericyclic fragmentation. wikipedia.org
Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can lead to the oxidative cleavage of the double bonds. stackexchange.comechemi.com This reaction proceeds through the formation of a cyclic manganate (B1198562) ester, which then fragments, breaking the C-C bond of the original double bond. stackexchange.com For a conjugated diene, this can result in the formation of smaller carboxylic acids and dicarboxylic acids. echemi.com
Reduction: The reduction of the dienol moiety can also be selective. Catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) will typically reduce the carbon-carbon double bonds to yield hexan-1-ol.
The carbonyl group of the corresponding aldehyde or ketone can be reduced to an alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. libretexts.org For α,β-unsaturated carbonyls, which would be formed from the oxidation of the dienol, NaBH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction (conjugate reduction).
Transition Metal-Catalyzed Transformations and Selectivity Control
Transition metal catalysts offer a powerful means to control the reactivity and selectivity of transformations involving this compound.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org For dienols, palladium-catalyzed cyclization reactions are also known. For example, the cyclization of 1,ω-dien-3-ols can proceed through various pathways, including pinacol (B44631) rearrangement and oxy-Cope rearrangement, after the initial palladium(II)-mediated step. nih.gov
Rhodium-Catalyzed Reactions: Rhodium complexes can catalyze the addition of organoboronic acids to 2,4-dienoate esters, which are derivatives of the corresponding dienol. nih.gov The reaction can lead to conjugate addition or Heck-type products depending on the substrate. nih.gov Rhodium is also known to catalyze hydroformylation reactions, which could potentially be applied to the dienol under specific conditions to introduce an aldehyde group. illinois.edu The mechanism of hydroformylation generally involves the coordination of the olefin to a rhodium-hydride complex, followed by migratory insertion. illinois.edu
Ruthenium-Catalyzed Reactions: Ruthenium catalysts are effective for various transformations. For example, ruthenium(0) complexes can catalyze the cycloaddition of diols with 1,3-dienes. nih.gov Ruthenium tetraoxide is a powerful oxidizing agent that can cleave alkenes, similar to ozonolysis. youtube.com Ruthenium complexes can also catalyze the regioselective synthesis of dienol diesters from diynes and carboxylic acids. rsc.org
Below is a table summarizing some transition metal-catalyzed reactions applicable to dienol systems:
| Catalyst System | Reaction Type | Substrate Type | Product Type | Mechanistic Notes |
| Palladium(II) | Cyclization/Rearrangement | 1,ω-Dien-3-ols | Various cyclic products | Involves formation of a σ-alkylpalladium carbocation. nih.gov |
| Rhodium(I) | Conjugate Addition | 2,4-Dienoate esters | 1,4-adducts or Heck products | Involves organorhodium intermediates. nih.gov |
| Ruthenium(0) | Cycloaddition | Diols and 1,3-dienes | Fused carbocycles | Proceeds via a ruthenium(II) metallacycle. nih.gov |
Stereoisomerization Mechanisms and Stability Considerations
The geometric stability of the double bonds in this compound is a key consideration, and isomerization can be promoted, often by transition metal catalysts.
Cobalt-Catalyzed Isomerization: Cobalt complexes have been shown to catalyze the isomerization of (E/Z)-mixtures of 1,3-dienes to the thermodynamically less stable Z-isomers. acs.orgnih.gov The proposed mechanism involves the formation of a cobalt-hydride species, which undergoes an intramolecular hydride addition to the diene to form a π-allyl cobalt intermediate. Subsequent π–σ–π isomerization of this intermediate, followed by β-hydride elimination, can lead to the Z-diene. acs.orgnih.gov Conversely, other cobalt systems with specific ligands can promote the isomerization of Z-dienes to the more stable E-isomers. acs.org
Palladium-Catalyzed Isomerization: Dinuclear palladium(I) complexes have been reported to mediate the selective isomerization of E-1,3-dienes to their Z-isomers without the need for photoirradiation. researchgate.net This process involves a dinuclear mechanism with a sequence of elementary steps that allow for the kinetic trapping of the Z-isomer. researchgate.net
The relative stability of the stereoisomers of hexa-2,4-dien-1-ol (B7820522) generally follows the trend E,E > E,Z > Z,Z, due to decreasing steric hindrance. The (2E,4Z) isomer is therefore of intermediate stability. The propensity for isomerization, particularly the (4Z) to (4E) conversion, must be considered during synthesis, purification, and storage to maintain isomeric purity.
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules, including the specific geometric configuration of double bonds in compounds like (2E,4Z)-hexa-2,4-dien-1-ol.
One-dimensional (1D) NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The chemical shifts (δ) indicate the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between adjacent atoms.
For a definitive structural assignment, two-dimensional (2D) NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H), identifying which protons are on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of a proton signal to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between carbon and hydrogen atoms, which is crucial for piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is paramount for confirming the stereochemistry, such as the E and Z configurations of the double bonds.
While detailed, peer-reviewed ¹H and ¹³C NMR data specifically for this compound are not widely available in public repositories, the expected chemical shifts can be predicted based on the analysis of its isomers and related structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and requires experimental verification.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₂OH) | ~4.1-4.3 | ~63.0 |
| C2 (=CH-) | ~5.7-5.9 | ~130.0 |
| C3 (=CH-) | ~6.4-6.6 | ~128.0 |
| C4 (=CH-) | ~5.5-5.7 | ~125.0 |
| C5 (=CH-) | ~5.9-6.1 | ~132.0 |
The primary challenge in characterizing hexa-2,4-dien-1-ol (B7820522) is distinguishing between its four possible geometric isomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The key to this differentiation lies in the coupling constants (J-values) and NOESY correlations.
The coupling constant between the olefinic protons at C2 and C3 (³JH2-H3) and between C4 and C5 (³JH4-H5) is indicative of the double bond geometry.
A large coupling constant (typically 12-18 Hz) indicates a trans (E) configuration.
A smaller coupling constant (typically 7-11 Hz) suggests a cis (Z) configuration.
For this compound, one would expect a large ³J value for the C2=C3 bond and a smaller ³J value for the C4=C5 bond. Furthermore, a NOESY experiment would show a spatial correlation between the proton at C3 and the protons of the C6 methyl group, confirming the Z configuration at the C4=C5 bond.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.
Under Electron Ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular weight of this compound is 98.14 g/mol . nih.gov Therefore, its mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 98.
High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of the molecular ion to several decimal places (e.g., 98.0732 for C₆H₁₀O), allowing for the unambiguous determination of its elemental formula. nih.gov
The fragmentation of dienols under EI typically involves:
Loss of a hydrogen atom: [M-1]⁺ at m/z 97.
Loss of a water molecule: [M-18]⁺ at m/z 80, a common fragmentation for alcohols.
Loss of the hydroxyl radical: [M-17]⁺ at m/z 81.
Alpha-cleavage: Cleavage of the C1-C2 bond, which would be less favorable for a conjugated system.
Cleavage of the C-C bonds along the chain, leading to characteristic fragment ions. The NIST spectral database for the general structure of 2,4-hexadien-1-ol shows significant peaks that can be attributed to such fragmentation.
Table 2: Common Fragment Ions in the EI Mass Spectrum of 2,4-Hexadien-1-ol (Based on NIST data for the general isomer.)
| m/z | Proposed Fragment |
|---|---|
| 98 | [C₆H₁₀O]⁺• (Molecular Ion) |
| 83 | [M - CH₃]⁺ |
| 79 | [C₆H₇]⁺ |
| 69 | [M - CHO]⁺ or [C₅H₉]⁺ |
| 65 | [C₅H₅]⁺ |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for analyzing specific compounds within a complex mixture without prior separation. In an MS/MS experiment, a specific ion (e.g., the molecular ion at m/z 98) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. The resulting fragmentation pattern is highly specific to the structure of the precursor ion. This method is particularly useful for differentiating isomers, as different stereoisomers can yield different relative abundances of fragment ions, providing a unique "fingerprint" for each. nih.govnih.gov This approach would be invaluable for identifying this compound in natural extracts or reaction mixtures containing its other isomers.
Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide information about molecular structure and conformation.
For this compound, key vibrational bands include:
O-H Stretch: A broad band around 3300-3400 cm⁻¹ in the IR spectrum, characteristic of the alcohol hydroxyl group involved in hydrogen bonding.
C-H Stretches: Bands just below 3000 cm⁻¹ for sp³ C-H (methyl group) and just above 3000 cm⁻¹ for sp² C-H (alkene protons).
C=C Stretch: Conjugated double bonds typically show absorption bands in the 1600-1650 cm⁻¹ region. The specific frequencies can be sensitive to the E/Z configuration.
C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.
C-H Bending (Out-of-plane): These bands in the 700-1000 cm⁻¹ region are particularly diagnostic of the substitution pattern and stereochemistry of the double bonds. An E (trans) double bond typically shows a strong band around 960-980 cm⁻¹, while a Z (cis) double bond shows a band around 675-730 cm⁻¹.
The NIST database provides a gas-phase IR spectrum for the general 2,4-hexadien-1-ol structure which aligns with these expected regions. nist.gov Detailed computational studies combined with experimental IR and Raman spectra can reveal subtle shifts in these vibrational frequencies, providing insights into the preferred conformations of the molecule and the nature of intermolecular hydrogen bonding in the liquid or solid state. elsevierpure.com
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Structure Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules containing chromophores. In this compound, the conjugated system of two double bonds constitutes a potent chromophore that absorbs light in the ultraviolet region. libretexts.org This absorption corresponds to the promotion of an electron from a lower-energy molecular orbital to a higher-energy one. libretexts.org
The most significant electronic transition in conjugated dienes is the π → π* transition. libretexts.org This involves exciting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy gap between these frontier orbitals dictates the wavelength of maximum absorbance (λmax). For conjugated systems, as the extent of conjugation increases, the HOMO-LUMO gap decreases, leading to absorption at longer wavelengths.
While specific experimental UV-Vis data for the (2E,4Z) isomer is not detailed in the provided search results, its structural analog, (2E,4E)-2,4-hexadienal, shows a strong absorption. nist.gov Given the presence of the conjugated diene, this compound is expected to exhibit a characteristic λmax value in the UV range, typically between 200 and 400 nm, which is indicative of its π-electron system. libretexts.orglibretexts.org
Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Properties and Reactivity Prediction
Quantum chemical calculations have become indispensable tools for predicting the properties and reactivity of molecules from first principles. These methods solve the electronic Schrödinger equation to yield information about energy, structure, and various other molecular attributes. wikipedia.orgnih.gov
Ab Initio Methods: Ab initio, meaning "from the beginning," methods use fundamental physical constants without reliance on experimental data. wikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the electronic structure. wikipedia.org More advanced and accurate methods, such as Møller–Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, build upon the HF result to incorporate electron correlation, offering results that can approach benchmark accuracy for smaller molecules. nih.gov
Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the properties of a molecule based on its electron density. nih.govresearchgate.net Unlike wave-function-based ab initio methods, DFT employs functionals that relate the electron density to the system's energy. A variety of functionals, such as B3LYP and PBE0, have been developed to approximate the exchange-correlation energy, providing a balance between computational cost and accuracy that makes DFT suitable for a wide range of molecular systems. researchgate.netfrontiersin.org
For this compound, these methods can be used to calculate optimized geometries, relative energies of isomers, vibrational frequencies, and parameters related to chemical reactivity. nih.gov
| Method Type | Key Principle | Common Examples | Typical Applications for this compound |
|---|---|---|---|
| Ab Initio | Solves the Schrödinger equation from first principles without empirical parameters. wikipedia.org | Hartree-Fock (HF), Møller–Plesset (MP2), Coupled Cluster (CC) | High-accuracy geometry optimization, energy calculations, benchmarking DFT results. nih.gov |
| Density Functional Theory (DFT) | Calculates molecular properties based on the molecule's electron density. nih.gov | B3LYP, PBE0, M06-2X | Predicting geometries, reaction mechanisms, transition states, and spectroscopic parameters. researchgate.net |
Understanding the chemical transformations that this compound can undergo requires detailed knowledge of reaction pathways and the associated energy barriers. Quantum chemical calculations, particularly using DFT, are powerful for elucidating these mechanisms. chemrestech.com
A critical aspect of this analysis is the localization of transition states (TS), which are the highest energy points along a reaction coordinate. chemrestech.com Methods such as Synchronous Transit-Guided Quasi-Newton (QST2) or the Dimer method are employed to find the saddle point on the potential energy surface that represents the TS. Once located, a frequency calculation is performed to verify the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. chemrestech.com
For this compound, this approach could be used to study various reactions, including:
Pericyclic Reactions: Such as sigmatropic rearrangements (e.g., wikipedia.orgnih.gov-hydrogen shifts) or electrocyclic ring-closing reactions.
Addition Reactions: Mapping the pathway for the addition of electrophiles across the diene system.
The calculated energy difference between the reactants and the transition state provides the activation energy (Ea), a crucial parameter for predicting reaction rates. chemrestech.com Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be run to confirm that the identified transition state correctly connects the reactants and products. chemrestech.com
Computational chemistry provides robust methods for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov For this compound, this includes the prediction of NMR chemical shifts and coupling constants.
The process involves first performing a conformational analysis to identify the molecule's most stable three-dimensional shapes. This compound has rotational freedom around its single bonds, leading to various conformers. Quantum chemical methods can optimize the geometry of each potential conformer and calculate its relative energy. frontiersin.org Studies on other flexible molecules have shown that different DFT functionals (like B3LYP and PBE0) or higher-level methods like RI-MP2 can be used to accurately determine conformational preferences. frontiersin.org
Once the low-energy conformers are identified, their spectroscopic properties can be calculated. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the isotropic shielding values, which are then converted into chemical shifts for comparison with experimental spectra. nih.gov A strong correlation between the calculated and observed spectra provides high confidence in the assigned structure and conformation.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and symmetry of these orbitals are paramount in governing the course of many reactions, particularly pericyclic reactions. wikipedia.orgufla.br
For this compound, FMO theory can predict its behavior in reactions such as the Diels-Alder cycloaddition, where it would act as the diene. The key interactions are:
Normal-electron-demand Diels-Alder: The HOMO of the diene (this compound) interacts with the LUMO of an electron-poor dienophile.
Inverse-electron-demand Diels-Alder: The LUMO of the diene interacts with the HOMO of an electron-rich dienophile.
The energy gap between the interacting HOMO and LUMO is crucial; a smaller gap leads to a stronger interaction and a faster reaction. DFT calculations can provide accurate energies and visualizations of the HOMO and LUMO of this compound, allowing for predictions of its reactivity with various reaction partners. researchgate.net
| Orbital | Description | Role in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital that contains electrons. | Acts as the nucleophile or electron donor in reactions. wikipedia.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that does not contain electrons. | Acts as the electrophile or electron acceptor in reactions. wikipedia.org |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects
While quantum chemical calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system.
For this compound, MD simulations can provide valuable insights into:
Conformational Dynamics: The molecule is not rigid; it constantly samples different conformations through bond rotations. MD simulations can map these dynamic interconversions, revealing the accessible conformational landscape and the timescales of these motions.
Solvent Effects: Chemical reactions and molecular properties are often heavily influenced by the solvent. MD simulations explicitly model the surrounding solvent molecules, allowing for a detailed investigation of solute-solvent interactions, such as hydrogen bonding between the alcohol group of this compound and a protic solvent. This can reveal how the solvent affects conformational preferences and the stability of potential transition states.
By simulating the molecule in different solvent environments (e.g., water, ethanol, or a nonpolar solvent), researchers can predict how its behavior and reactivity might change under various experimental conditions.
Biosynthesis, Environmental Fate, and Mechanistic Ecological Roles of 2e,4z Hexa 2,4 Dien 1 Ol
Enzymatic Pathways of Dienol Formation in Biological Systems
The formation of (2E,4Z)-hexa-2,4-dien-1-ol in biological systems, primarily in plants, is a multi-step enzymatic process that begins with the oxidative cleavage of polyunsaturated fatty acids.
Lipoxygenase and Hydroperoxide Lyase Pathways in Plant Metabolism
The biosynthesis of this compound is initiated through the lipoxygenase (LOX) pathway, a key metabolic route in plants for the production of a diverse array of signaling molecules and defense compounds from fatty acids. researchgate.net The primary substrates for this pathway are the C18 polyunsaturated fatty acids, linoleic acid and α-linolenic acid.
The process begins with the dioxygenation of these fatty acids by lipoxygenase enzymes. Depending on the specific LOX isoform, this reaction can yield either 9-hydroperoxy or 13-hydroperoxy derivatives of the fatty acids. These hydroperoxides are then cleaved by a specific class of enzymes known as hydroperoxide lyases (HPL). researchgate.net The cleavage of 13-hydroperoxy-linole(n)ic acids results in the formation of C6 aldehydes, which are the direct precursors to the family of green leaf volatiles. researchgate.net
The specific aldehyde precursor to this compound is (2E,4Z)-hexa-2,4-dienal. The formation of various isomers of hexadienals is a known outcome of the HPL pathway, which can then undergo further enzymatic modifications.
Table 1: Key Enzymes and Substrates in the Initial Stages of this compound Biosynthesis
| Enzyme | Substrate(s) | Product(s) |
| Lipoxygenase (LOX) | Linoleic acid, α-Linolenic acid | 9- or 13-hydroperoxy fatty acids |
| Hydroperoxide Lyase (HPL) | 13-hydroperoxy fatty acids | C6 aldehydes (e.g., hexenals, hexadienals) |
Mechanisms of Alcohol Dehydrogenase and Reductase Involvement
The final step in the biosynthesis of this compound is the reduction of its corresponding aldehyde, (2E,4Z)-hexa-2,4-dienal. This conversion is catalyzed by a broad class of enzymes known as alcohol dehydrogenases (ADHs) and other reductases. These enzymes utilize cofactors such as NADH or NADPH to reduce the aldehyde functional group to a primary alcohol.
Studies have shown that ADHs are crucial in determining the final composition of the C6-volatile blend released by plants. In some plant species, the activity of ADH can be the rate-limiting step in the production of C6-alcohols. Furthermore, specific aldo-keto reductases have been identified that efficiently catalyze the reduction of various α,β-unsaturated aldehydes, including isomers of hexadienal, to their corresponding alcohols. ebi.ac.uk The reduction of trans-2,4-hexadienal to its alcohol form by aldo-keto reductase family 1 member B10 (AKR1B10) has been demonstrated, highlighting the role of this enzyme family in the detoxification of reactive carbonyls and the formation of less volatile alcohol derivatives. ebi.ac.uk
Role in Chemical Ecology and Interspecies Communication Mechanisms
As a volatile organic compound, this compound and its related C6 compounds are key mediators of interactions between plants and other organisms, particularly insects.
Pheromonal Activity and Chemoreception Mechanisms in Insects
While some longer-chain unsaturated alcohols and their esters, such as ethyl (2E,4Z)-2,4-decadienoate (the pear ester), are well-documented insect pheromones and kairomones that attract specific insect species like the codling moth, there is limited direct evidence in the scientific literature to classify this compound as a specific insect pheromone. ontosight.airesearchgate.net
However, insects possess highly sensitive chemoreception systems capable of detecting a wide range of volatile compounds, including green leaf volatiles. nih.gov These compounds can act as cues for locating host plants. The general "green" odor of C6-alcohols can contribute to the blend of volatiles that insects use to find food sources. wikipedia.org The detection of these volatiles occurs in specialized sensory neurons within the insect's antennae, which express specific olfactory receptors that bind to these molecules, initiating a signal transduction cascade that leads to a behavioral response. nih.gov
Volatile Organic Compound (VOC) Emissions and Plant-Environment Interactions
The emission of this compound is part of a broader plant defense strategy involving the release of a complex mixture of volatile organic compounds (VOCs). These emissions are often triggered by herbivore damage or pathogen attack. wikipedia.org The C6-volatiles, including hexadienols, are rapidly released from damaged tissues and can serve multiple functions in the plant's interaction with its environment. capes.gov.brnih.gov
These compounds can act as airborne signals that prime the defenses of undamaged parts of the same plant or neighboring plants, a phenomenon known as plant-plant communication. wikipedia.org Upon perception of these GLVs, recipient plants can mount a faster and stronger defense response when subsequently attacked. wikipedia.org Furthermore, the blend of VOCs released, which includes C6-alcohols, can attract natural enemies of the herbivores, such as parasitic wasps, thereby providing an indirect defense mechanism. wikipedia.org The release of these volatiles is not static and can be influenced by various environmental factors, including light and temperature.
Table 2: Ecological Roles of C6-Volatiles Including this compound
| Ecological Role | Interacting Organism(s) | Mechanism of Action |
| Indirect Plant Defense | Herbivores, Parasitoids | Attraction of natural enemies of herbivores. |
| Plant-Plant Communication | Neighboring Plants | Priming of defense responses in nearby plants. |
| Host Location Cue | Herbivorous Insects | Component of the volatile blend used by insects to find food. |
Biodegradation Pathways and Environmental Transformation Mechanisms
Once released into the environment, the fate of this compound is governed by various physical and biological processes. As a volatile compound, it can be dispersed in the atmosphere where it may undergo photo-oxidation.
In soil and water, microbial degradation is the primary pathway for the breakdown of such organic compounds. While specific studies on the biodegradation of this compound are scarce, the general principles of microbial metabolism of short-chain unsaturated alcohols suggest that it would be susceptible to microbial attack. Microorganisms possess a diverse array of enzymes, including alcohol and aldehyde dehydrogenases, that can initiate the degradation process.
The likely pathway would involve the oxidation of the alcohol group back to the corresponding aldehyde, (2E,4Z)-hexa-2,4-dienal, followed by further oxidation to a carboxylic acid. The unsaturated carbon chain would then be broken down through various metabolic pathways, such as beta-oxidation, ultimately leading to the mineralization of the compound to carbon dioxide and water. The conjugated double bond system in this compound makes it reactive and potentially susceptible to various enzymatic transformations.
Applications of 2e,4z Hexa 2,4 Dien 1 Ol in Advanced Organic Synthesis and Materials Science
Building Block in Complex Natural Product Synthesis
The distinct stereochemistry and functionality of (2E,4Z)-hexa-2,4-dien-1-ol make it an important starting material or intermediate in the total synthesis of various natural products. Its conjugated diene system allows for a range of chemical transformations, enabling the construction of intricate molecular architectures.
For instance, the synthesis of certain pheromones and other biologically active compounds relies on the precise geometry of this dienol. The specific arrangement of the double bonds is crucial for the biological activity of the target molecules. Synthetic routes often involve stereoselective methods to ensure the formation of the desired (2E,4Z) isomer.
Precursor for Advanced Polymer and Material Development
The presence of a conjugated diene system in this compound makes it a suitable monomer for polymerization reactions. The ability of the double bonds to participate in addition reactions allows for the formation of long-chain polymers with unique properties. The resulting polymers can possess interesting thermal and mechanical characteristics, depending on the polymerization conditions and any co-monomers used.
The hydroxyl group offers a site for further modification, enabling the creation of functionalized polymers. These materials can find applications in coatings, adhesives, and other advanced material technologies where specific properties like adhesion, cross-linking ability, or reactivity are desired.
| Property | Description |
| Monomer Reactivity | The conjugated diene system readily participates in polymerization reactions. |
| Functionality | The primary alcohol group allows for post-polymerization modification. |
| Potential Polymer Properties | Can lead to polymers with tailored thermal stability and mechanical strength. |
Chiral Auxiliary or Ligand in Asymmetric Catalysis (Potential)
In the field of asymmetric catalysis, chiral molecules are employed to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org
While this compound itself is not chiral, it can be used as a precursor to synthesize chiral ligands or auxiliaries. The double bonds can be functionalized in a stereocontrolled manner to introduce chirality. These new chiral molecules could then be used to influence the stereoselectivity of various metal-catalyzed or organocatalyzed reactions. The development of novel chiral ligands is a continuous pursuit in organic chemistry, and this dienol presents a potential starting point for such endeavors.
Intermediate in the Synthesis of Functionalized Organic Molecules
Beyond its role in natural product synthesis, this compound serves as a key intermediate for a wide array of functionalized organic molecules. The hydroxyl group can be easily converted into other functional groups such as halides, esters, or ethers. The conjugated diene system can undergo various reactions, including Diels-Alder cycloadditions, to form complex cyclic systems.
This versatility makes it a valuable tool for synthetic chemists to construct a diverse range of molecular frameworks. For example, oxidation of the alcohol can yield the corresponding aldehyde, (2E,4Z)-hexa-2,4-dienal, which is another important synthetic building block.
| Reaction Type | Product Class |
| Oxidation | Aldehydes, Carboxylic Acids |
| Substitution | Halides, Esters, Ethers |
| Cycloaddition | Cyclic compounds |
Role in Flavor and Fragrance Chemistry (Mechanistic Aspects of Perception)
Certain isomers of hexa-2,4-dien-1-ol (B7820522) are known for their characteristic aromas and are used in the flavor and fragrance industry. chemicalbook.comebi.ac.uk While the (2E,4E)-isomer is noted for its floral fragrance, the specific sensory properties of the (2E,4Z)-isomer are also of interest. ebi.ac.ukmedchemexpress.commedchemexpress.comebi.ac.uk The perception of its aroma is directly linked to the interaction of the molecule with olfactory receptors in the nose.
The shape and electronic properties of the molecule, dictated by the (2E,4Z) configuration, determine how it fits into the binding pocket of these receptors. Understanding the structure-odor relationship at a mechanistic level is a key area of research. This involves studying how subtle changes in the molecule's geometry affect its interaction with specific olfactory receptors, leading to the perception of a particular scent. This knowledge can aid in the design of new fragrance molecules with desired aromatic profiles.
Advanced Analytical Methodologies for the Detection and Quantification of 2e,4z Hexa 2,4 Dien 1 Ol
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental technique for separating complex mixtures. For a compound like (2E,4Z)-hexa-2,4-dien-1-ol, both gas and liquid chromatography techniques are employed, often coupled with mass spectrometry for definitive identification.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. youtube.com In GC-MS, the sample is first vaporized and separated into its individual components in the gas chromatograph based on their boiling points and interactions with a stationary phase within a capillary column. youtube.com As each component exits the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. youtube.com
The analysis of this compound and similar volatile alcohols in various matrices, such as food and biological samples, is routinely accomplished using GC-MS. researchgate.netnih.gov The combination of the retention time from the GC and the mass spectrum from the MS allows for high confidence in the identification and quantification of the target analyte. youtube.com Comprehensive two-dimensional gas chromatography (GCxGC) can offer even greater resolving power for extremely complex samples, separating analytes over two different stationary phases to resolve co-eluting peaks that would overlap in a standard one-dimensional GC analysis. leco.com
Table 1: Typical GC-MS Parameters for Volatile Alcohol Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Type | Split/Splitless | Allows for analysis of both high and low concentration samples. |
| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Column Type | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., WAX) or a non-polar phase (e.g., DB-5MS). | Separates compounds based on polarity and boiling point. |
| Oven Program | Temperature gradient (e.g., 40 °C hold for 2 min, then ramp to 240 °C at 5 °C/min). | Optimizes separation of compounds with a range of volatilities. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole | Filters ions based on their mass-to-charge ratio. erpnext.com |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. |
While GC-MS is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a valuable alternative, particularly for thermally labile compounds or for analyses where derivatization is not desired. sigmaaldrich.com HPLC separates compounds based on their interactions with a stationary phase (the column) and a liquid mobile phase. sigmaaldrich.com
For a related isomer, (2E,4E)-hexa-2,4-dien-1-ol, a reverse-phase HPLC method has been developed. sielc.com This approach uses a non-polar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comsielc.com Detection can be achieved using a UV detector, as the conjugated diene system in this compound absorbs UV light. For higher selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).
Table 2: Illustrative HPLC Parameters for Hexadienol Analysis (based on (2E,4E) isomer)
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Newcrom R1 or similar reverse-phase column (e.g., C18) | Separation based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility). sielc.com | Elutes compounds from the column. The organic/water ratio is optimized for best separation. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns; can be adjusted to optimize resolution. sigmaaldrich.com |
| Detector | UV-Vis Detector (set at the λmax of the conjugated system) or Mass Spectrometer (MS) | Detects the compound as it elutes. MS provides mass information for identification. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects retention time and peak shape. |
Chirality is a property of molecules that are non-superimposable on their mirror images, much like left and right hands. sigmaaldrich.com While this compound itself is not chiral, its derivatives or related dienol structures can be. Should a chiral center be present, the different enantiomers can have distinct biological activities or sensory properties. Chiral chromatography is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate these enantiomers.
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. Developing a chiral separation often involves screening different combinations of chiral columns and mobile phases (normal phase, polar organic, or reverse phase) to achieve baseline resolution of the enantiomers. sigmaaldrich.com
Sample Preparation and Enrichment Strategies (e.g., SPME)
The concentration of this compound in samples like food or environmental matrices can be very low. Therefore, a sample preparation step is often necessary to isolate and concentrate the analyte before chromatographic analysis. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and widely adopted technique for this purpose. oup.comnih.gov
SPME uses a fused silica fiber coated with a sorbent material. nih.gov The fiber is exposed to the sample's headspace (Headspace-SPME) or directly immersed in a liquid sample. researchgate.net Volatile analytes like this compound partition from the sample matrix onto the fiber coating. After an equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for analysis. nih.gov The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. researchgate.net
Table 3: Common SPME Fiber Coatings for Volatile Compound Analysis
| Fiber Coating | Abbreviation | Target Analytes |
|---|---|---|
| Polydimethylsiloxane | PDMS | Non-polar compounds. |
| Polyacrylate | PA | Polar compounds. |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile and semi-volatile compounds. researchgate.net |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | Small volatile molecules and gases. researchgate.net |
Development of Biosensors and Chemo-sensors for Dienol Detection
While chromatography provides detailed and reliable results, it requires laboratory-based instrumentation and trained personnel. For rapid, on-site, or continuous monitoring, biosensors and chemo-sensors offer a promising alternative. A biosensor is an analytical device that combines a biological recognition element (like an enzyme) with a transducer to convert a biological response into a measurable signal.
Currently, most alcohol biosensors are designed to detect ethanol, primarily for applications like transdermal alcohol monitoring. nih.govbactrack.com These sensors often utilize the enzyme alcohol oxidase, which catalyzes the oxidation of ethanol. This reaction produces a detectable byproduct or consumes oxygen, which can be measured electrochemically. chiefhealthcareexecutive.com
Developing a biosensor for a specific dienol like this compound presents challenges. It would require an enzyme or other biological recognition element with high specificity for the dienol to avoid interference from other alcohols. While research into new biosensors for various substances is ongoing, specific sensors for this compound are not yet widely reported. Future research could focus on screening for novel enzymes or creating synthetic recognition elements (e.g., molecularly imprinted polymers) for use in chemo-sensors tailored for this compound.
Synthesis and Structure Reactivity/function Studies of 2e,4z Hexa 2,4 Dien 1 Ol Derivatives and Analogues
Design Principles for Modulating Stereochemistry and Electronic Properties
The precise arrangement of substituents around the double bonds (stereochemistry) and the distribution of electrons within the molecule (electronic properties) are crucial for the utility of (2E,4Z)-hexa-2,4-dien-1-ol in synthesis. Control over the E (entgegen) and Z (zusammen) configuration of the two double bonds is paramount and is achieved through carefully designed synthetic strategies.
Key methods for stereocontrolled synthesis include:
Still-Gennari Olefination: This modified Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for creating Z-alkenes with high selectivity. The design principle involves using phosphonate (B1237965) reagents with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters. These groups increase the acidity of the phosphonate, and when combined with strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures, they favor the kinetic formation of the Z-isomer. nist.govlibretexts.org The electron-withdrawing nature of the fluoroalkyl groups is believed to stabilize the transition state leading to the Z-alkene, ensuring high stereoselectivity. nist.gov
Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like the Negishi and Suzuki-Miyaura couplings offer a modular approach to constructing dienols. The design principle here is the stereospecific coupling of a pre-formed vinyl metallic species with a vinyl halide partner.
Negishi Coupling: This reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. nih.gov Its strength lies in the high stereochemical fidelity; the configuration of the double bonds in the starting materials is typically retained in the final product. For instance, coupling a (Z)-vinyl-iodide with a (E)-vinyl-zirconocene intermediate, catalyzed by palladium, can yield the (2E,4Z)-dienol framework with excellent purity.
Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with a halide. While less common for direct dienol synthesis, it can be used to construct the carbon skeleton with good stereocontrol, which can then be converted to the target alcohol.
The electronic properties of the dienol are inherently linked to its conjugated π-system. The presence of the hydroxyl group provides a site for electronic modification through derivatization, which can in turn influence the reactivity of the diene system.
Elucidation of Structure-Reactivity Relationships in Dienol Transformations
The conjugated diene structure of this compound governs its chemical reactivity, allowing it to participate in a variety of transformations. The specific (2E,4Z) geometry influences the conformational preferences of the diene, which is critical for certain reactions.
The diene can exist in two planar conformations: the s-trans (transoid) and the s-cis (cisoid). The s-cis conformation is a prerequisite for pericyclic reactions like the Diels-Alder reaction. The (2E,4Z) stereochemistry can influence the equilibrium between these two conformations, thereby affecting reaction rates and product distributions compared to other stereoisomers like the (2E,4E) form.
Key Transformations:
Diels-Alder Reaction: As a conjugated diene, this compound can undergo [4+2] cycloaddition with a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The reaction is concerted and stereospecific. The ability of the (2E,4Z)-diene to adopt the required s-cis conformation is crucial for this reaction to proceed. The electron-donating character of the alkyl chain and the hydroxyl group generally increases the reactivity of the diene toward electron-poor dienophiles. masterorganicchemistry.comkhanacademy.org
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (2E,4Z)-hexa-2,4-dienal, or further to the carboxylic acid, (2E,4Z)-hexa-2,4-dienoic acid, using standard oxidizing agents like manganese dioxide (for the aldehyde) or chromium-based reagents. nih.gov The stereochemistry of the diene is typically preserved under mild oxidation conditions.
Reduction: Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can reduce the double bonds. Depending on the reaction conditions, this can lead to partially saturated alcohols or complete saturation to form hexan-1-ol.
Substitution: The hydroxyl group can be replaced by other functional groups. For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride. This derivatization opens up pathways for further nucleophilic substitution reactions.
The interplay between the stereochemistry of the diene and the reaction conditions dictates the outcome of these transformations, making a thorough understanding of these relationships essential for synthetic planning.
Synthesis and Characterization of Stereoisomers and Positional Isomers
Four primary geometric isomers of hexa-2,4-dien-1-ol (B7820522) exist: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). Each possesses unique physical properties and requires specific synthetic strategies.
| Compound Name | Structure | Synthesis Method | Key Characterization Data |
| This compound | Still-Gennari Olefination; Negishi Coupling | Molecular Formula: C₆H₁₀O; Molecular Weight: 98.14 g/mol . nih.gov | |
| (2E,4E)-hexa-2,4-dien-1-ol (Sorbyl Alcohol) | Reduction of sorbic acid or its esters. guidechem.comguidechem.com | M.p.: 28-33 °C; B.p.: 80 °C/12 mmHg; ¹H NMR data available. chemicalbook.com | |
| (2Z,4E)-hexa-2,4-dien-1-ol | ![]() | Often formed as a minor isomer in reactions targeting other stereoisomers. guidechem.com | Molecular Formula: C₆H₁₀O; Molecular Weight: 98.14 g/mol . chemspider.com |
| (2Z,4Z)-hexa-2,4-dien-1-ol | Requires specialized stereoselective methods. | Molecular Formula: C₆H₁₀O; Molecular Weight: 98.14 g/mol . nih.gov |
(2E,4E)-hexa-2,4-dien-1-ol: Often referred to as sorbyl alcohol, this isomer is commonly synthesized by the reduction of the readily available (2E,4E)-sorbic acid or its esters. guidechem.comguidechem.com It is a solid at room temperature.
This compound: The target of this article, its synthesis relies on stereoselective methods like those discussed in section 8.1 to control the Z-geometry of the C4-C5 double bond.
(2Z,4E)- and (2Z,4Z)-isomers: These isomers are generally more challenging to synthesize in pure form. They may be produced as minor components in non-selective reactions and require careful chromatographic separation. guidechem.com Their synthesis in high purity necessitates dedicated stereoselective routes.
Positional isomers, such as hexa-3,5-dien-2-ol, have different connectivity and thus distinct chemical properties. Their synthesis requires fundamentally different starting materials and strategies.
Derivatization for Enhanced Stability or Specific Synthetic Applications (e.g., Acetates, Ethers)
The hydroxyl group of this compound can be derivatized to modify its properties for specific purposes. This is a common strategy in multi-step synthesis.
Protecting Groups: In complex syntheses, the hydroxyl group might interfere with reactions intended for other parts of a molecule. To prevent this, it can be temporarily converted into a less reactive functional group, known as a protecting group. wikipedia.orgorganic-chemistry.org This group must be stable to the reaction conditions and easily removable later in the synthesis. organic-chemistry.org
Common Derivatives:
Acetates: The alcohol can be converted to its corresponding acetate (B1210297) ester, (2E,4Z)-hexa-2,4-dien-1-yl acetate, through reaction with acetic anhydride (B1165640) or acetyl chloride. Acetates are common protecting groups for alcohols. libretexts.org They can also be synthetic targets themselves, as many natural products, such as insect pheromones, are acetate esters. A mixture of hexadienyl acetate isomers, including the (2E,4Z) form, can be produced and subsequently separated. guidechem.com
Ethers: Formation of ethers, such as a methyl ether ((2E,4Z)-1-methoxy-hexa-2,4-diene) or a silyl (B83357) ether (e.g., using TBDMS-Cl), is another common protection strategy. youtube.com Ethers are generally more stable than alcohols to a wider range of non-acidic conditions. Silyl ethers, in particular, are widely used due to their ease of formation and selective removal under mild conditions (e.g., using fluoride (B91410) ions). youtube.com
Reasons for Derivatization:
Enhanced Stability: Dienols can be sensitive to acidic conditions or oxidation. Conversion to an ether or acetate can increase the compound's stability during storage or subsequent reaction steps.
Chemoselectivity: Protecting the alcohol allows other functional groups in the molecule to be manipulated without affecting the hydroxyl group. organic-chemistry.org
Modified Reactivity: Changing the hydroxyl group to an ether or ester alters the electronic nature of the molecule, which can subtly influence the reactivity of the diene system.
Synthetic Intermediates: The derivatized compound may be a key intermediate in a longer synthetic route, where the modified group is necessary for a specific transformation.
Future Research Directions and Unresolved Challenges
Development of Novel and Highly Stereoselective Synthetic Routes
The precise arrangement of atoms, or stereochemistry, of (2E,4Z)-hexa-2,4-dien-1-ol is crucial to its properties and reactivity. A primary ongoing challenge is the development of synthetic methods that produce this specific isomer with high purity, avoiding the formation of other stereoisomers.
Key challenges in current synthetic methods include preventing the isomerization of the (4Z) double bond to the more stable (4E) configuration, particularly during purification steps like chromatography and distillation. Future research will likely focus on several promising areas to overcome these hurdles:
Advanced Olefination Reactions: While methods like the Horner-Wadsworth-Emmons (HWE) and Still-Gennari olefinations have been employed, there is a continuous need for new reagents and conditions that offer even higher stereoselectivity and yields. The development of novel phosphonates or other ylide precursors that favor the formation of the Z-double bond is a key objective.
Transition Metal-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura couplings, have shown promise in constructing the dienol framework with good stereochemical control. Future work will likely explore new catalyst systems with enhanced activity and selectivity, as well as milder reaction conditions to preserve the delicate stereochemistry of the target molecule.
Enzymatic and Bio-catalytic Approaches: The use of enzymes as catalysts in organic synthesis offers the potential for unparalleled stereoselectivity under mild conditions. Researchers are exploring the use of enzymes to catalyze the formation of this compound, a "green" and highly efficient alternative to traditional chemical methods.
| Synthetic Route | Typical Selectivity (2E,4Z) | Key Challenges |
| Horner-Wadsworth-Emmons | 88-92% | (4Z)→(4E) isomerization during purification. |
| Still-Gennari Olefination | ≥98% | Scalability can be limited. |
| Negishi Coupling | ≥98% | Requires preparation of specific organozinc reagents. |
| Suzuki-Miyaura Coupling | ~94% | Can require subsequent oxidation steps. |
Deeper Understanding of Complex Reaction Mechanisms and Catalysis
The reactivity of this compound is governed by its conjugated diene system and the presence of a hydroxyl group. A deeper understanding of the mechanisms of its reactions is crucial for controlling reaction outcomes and designing new applications.
Future research in this area will likely involve a combination of experimental and computational approaches:
In-situ Spectroscopic Studies: Techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation of intermediates and transition states.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways and understanding the factors that control selectivity. numberanalytics.com These models can help to predict the outcomes of reactions and guide the design of new catalysts. numberanalytics.com
Catalyst Deactivation Studies: In many catalytic processes, the catalyst can lose its activity over time. numberanalytics.com Understanding the mechanisms of catalyst deactivation is essential for developing more robust and long-lasting catalytic systems for the synthesis and transformation of dienols. numberanalytics.com
Elucidation of Undiscovered Biological Roles and Pathways
While some biological activities of related dienols have been explored, the specific roles of this compound in biological systems remain largely unknown. Future research in this area could uncover novel applications in medicine and agriculture.
Potential avenues of investigation include:
Metabolomic Studies: Analyzing the metabolic profiles of organisms can help to identify the presence of this compound and its metabolites, providing clues to its biological function.
Enzyme Inhibition Assays: This compound could be screened for its ability to inhibit the activity of specific enzymes, potentially leading to the development of new therapeutic agents. For instance, research into its potential anti-inflammatory or antimicrobial effects is an area of interest.
Signaling Pathway Analysis: Investigating how this compound affects cellular signaling pathways could reveal its mechanism of action and potential therapeutic targets.
Integration of AI and Machine Learning in Dienol Research
AI and ML can be applied in several ways:
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the properties and reactivity of new dienol derivatives, accelerating the discovery of new compounds with desired characteristics. astrazeneca.com
Reaction Optimization: AI can be used to design and optimize synthetic routes, identifying the best reaction conditions to maximize yield and selectivity. nih.gov
Data Mining of Scientific Literature: Natural language processing tools can be employed to extract valuable information from the vast body of scientific literature, helping researchers to identify new research directions and potential applications for this compound. nih.gov
Sustainable Production and Broader Industrial Applications (Beyond Prohibited Areas)
The development of sustainable methods for the production of this compound is a critical goal for its broader industrial application. This includes the use of renewable feedstocks and environmentally friendly catalysts.
Beyond its current use as a research chemical, this compound has potential applications in several industries:
Polymer Chemistry: The conjugated diene system of this molecule makes it a potential monomer for the synthesis of novel polymers with unique properties.
Fragrance and Flavor Industry: While its isomer, (2E,4E)-hexa-2,4-dien-1-ol (sorbic alcohol), is used as a flavoring and fragrance agent, the sensory properties of the (2E,4Z)-isomer are less well-characterized and could offer new possibilities. chemicalbook.comnih.gov
Pharmaceuticals: As a building block in organic synthesis, this dienol could serve as a precursor for the synthesis of more complex pharmaceutical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

